molecular formula C21H29NO2 B5834788 2-[4-(propan-2-yl)phenoxy]-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide

2-[4-(propan-2-yl)phenoxy]-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide

Cat. No.: B5834788
M. Wt: 327.5 g/mol
InChI Key: HDIOWSVRPZESSP-UHFFFAOYSA-N
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Description

2-[4-(propan-2-yl)phenoxy]-N-(tricyclo[3311~3,7~]dec-2-yl)acetamide is a synthetic organic compound with a complex structure It features a phenoxy group substituted with a propan-2-yl group and an acetamide moiety attached to a tricyclo[3311~3,7~]decane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(propan-2-yl)phenoxy]-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(propan-2-yl)phenol with an appropriate halogenated acetamide derivative under basic conditions to form the phenoxy intermediate.

    Coupling with Tricyclo[3.3.1.1~3,7~]decane: The phenoxy intermediate is then coupled with a tricyclo[3.3.1.1~3,7~]decane derivative using a suitable coupling reagent, such as a carbodiimide, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(propan-2-yl)phenoxy]-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The acetamide moiety can be reduced to form amine derivatives.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

2-[4-(propan-2-yl)phenoxy]-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(propan-2-yl)phenoxy]-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    4-(2-phenylpropan-2-yl)phenol: Similar phenoxy structure but lacks the tricyclo[3.3.1.1~3,7~]decane ring.

    1-[4-(1-adamantyl)phenoxy]-3-(3-methyl-1-piperidinyl)-2-propanol: Contains a phenoxy group and a tricyclo[3.3.1.1~3,7~]decane ring but differs in the acetamide moiety.

Uniqueness

2-[4-(propan-2-yl)phenoxy]-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide is unique due to its specific combination of a phenoxy group, a tricyclo[3.3.1.1~3,7~]decane ring, and an acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-adamantyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-13(2)16-3-5-19(6-4-16)24-12-20(23)22-21-17-8-14-7-15(10-17)11-18(21)9-14/h3-6,13-15,17-18,21H,7-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIOWSVRPZESSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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